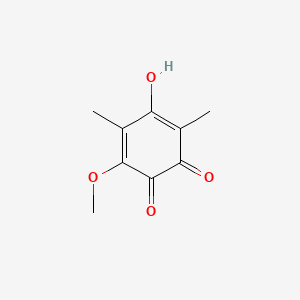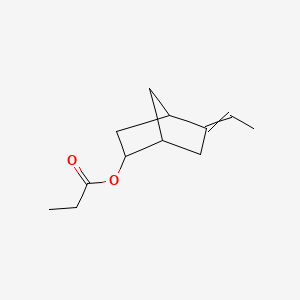
2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- is an organic compound that belongs to the class of quinones Quinones are characterized by a six-membered aromatic ring with two ketone substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- can be achieved through several methods. One common approach involves the oxidation of the corresponding hydroquinone derivative. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher-order quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the reagents used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological redox reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes involved in oxidative stress responses and cellular respiration.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Known for its stability and use in industrial applications.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: Used in the synthesis of coenzyme Q0 and other biologically active molecules.
2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-: Commonly used in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-hydroxy-6-methoxy-3,5-dimethyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications in various fields. Its combination of hydroxy, methoxy, and dimethyl substitutions makes it a versatile compound for research and industrial purposes.
Properties
| 76186-46-4 | |
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
5-hydroxy-3-methoxy-4,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C9H10O4/c1-4-6(10)5(2)9(13-3)8(12)7(4)11/h10H,1-3H3 |
InChI Key |
HTIQIVVRHXMOSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=O)C1=O)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)


![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
